molecular formula C10H9NO2 B11917677 2-Oxo-2,3-dihydro-1H-indene-1-carboxamide

2-Oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B11917677
M. Wt: 175.18 g/mol
InChI Key: MPQWMORTTKMRDY-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves organic synthesis techniques. One common method includes the reaction of indene derivatives with appropriate reagents under controlled conditions. For example, the reaction of indene with formamide in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-oxo-1,3-dihydroindene-1-carboxamide

InChI

InChI=1S/C10H9NO2/c11-10(13)9-7-4-2-1-3-6(7)5-8(9)12/h1-4,9H,5H2,(H2,11,13)

InChI Key

MPQWMORTTKMRDY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C1=O)C(=O)N

Origin of Product

United States

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